Spiro[isochroman-1,4'-piperidine]
Overview
Description
Spiro[isochroman-1,4’-piperidine] is a heterocyclic compound characterized by a spirocyclic structure where an isochroman ring is fused with a piperidine ring. This unique structure confers distinctive chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for Spiro[isochroman-1,4’-piperidine] involves the reaction of isochroman derivatives with piperidine under specific conditions. For instance, trifluoroacetic acid can be added to a solution of the precursor compound in dichloromethane, and the reaction is stirred at room temperature for a couple of hours .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Spiro[isochroman-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products depend on the type of reaction. For instance, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Spiro[isochroman-1,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the synthesis of complex molecules and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of Spiro[isochroman-1,4’-piperidine] involves its interaction with specific molecular targets. For example, it has been studied for its ability to inhibit histamine release by interacting with mast cells. The lipophilicity and specific substituents on the molecule play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
- Spiro-flavonoids
Uniqueness
Spiro[isochroman-1,4’-piperidine] is unique due to its spirocyclic structure, which provides rigidity and specific spatial arrangement. This uniqueness allows for selective interactions with biological targets, making it a valuable compound in drug discovery and other applications .
Properties
IUPAC Name |
spiro[3,4-dihydroisochromene-1,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFZSJIOAVSXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569830 | |
Record name | 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-97-8 | |
Record name | 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydrospiro[2-benzopyran-1,4'-piperidine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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